![molecular formula C19H28N2O6S B5400243 1-[1-(Benzenesulfonyl)piperidin-4-yl]azepane;oxalic acid](/img/structure/B5400243.png)
1-[1-(Benzenesulfonyl)piperidin-4-yl]azepane;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(Benzenesulfonyl)piperidin-4-yl]azepane;oxalic acid is a complex organic compound that features a piperidine ring substituted with a benzenesulfonyl group and an azepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Benzenesulfonyl)piperidin-4-yl]azepane typically involves multi-step organic reactions. One common method includes the reaction of piperidine with benzenesulfonyl chloride to form 1-(benzenesulfonyl)piperidine. This intermediate is then reacted with azepane under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(Benzenesulfonyl)piperidin-4-yl]azepane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the benzenesulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding amine.
Aplicaciones Científicas De Investigación
1-[1-(Benzenesulfonyl)piperidin-4-yl]azepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[1-(Benzenesulfonyl)piperidin-4-yl]azepane involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine and azepane rings contribute to the compound’s overall stability and bioavailability, allowing it to effectively reach and interact with its targets.
Comparación Con Compuestos Similares
Similar Compounds
1-[1-(Phenylsulfonyl)piperidin-4-yl]azepane: Similar structure but with a phenylsulfonyl group instead of a benzenesulfonyl group.
1-[1-(Benzenesulfonyl)piperidin-4-yl]piperazine: Contains a piperazine ring instead of an azepane ring.
Uniqueness
1-[1-(Benzenesulfonyl)piperidin-4-yl]azepane is unique due to the presence of both a benzenesulfonyl group and an azepane ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
1-[1-(benzenesulfonyl)piperidin-4-yl]azepane;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S.C2H2O4/c20-22(21,17-8-4-3-5-9-17)19-14-10-16(11-15-19)18-12-6-1-2-7-13-18;3-1(4)2(5)6/h3-5,8-9,16H,1-2,6-7,10-15H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADLXVNGHNELFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-({[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B5400187.png)
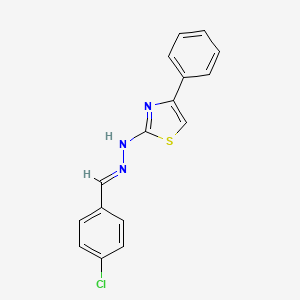
![(6Z)-6-({4-[2-(3,5-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE](/img/structure/B5400199.png)
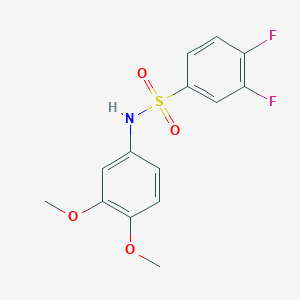
![ethyl {4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2,6-dichlorophenoxy}acetate](/img/structure/B5400215.png)
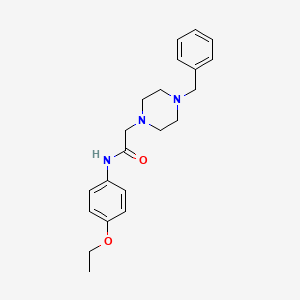
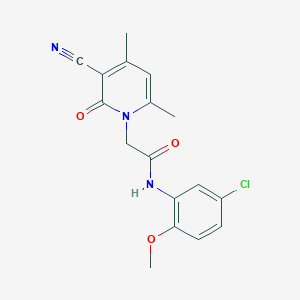
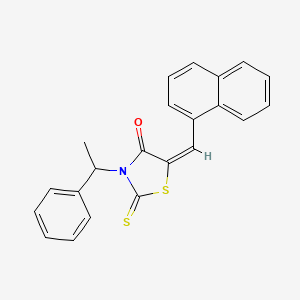
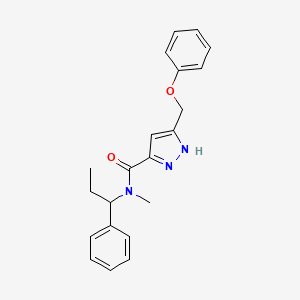
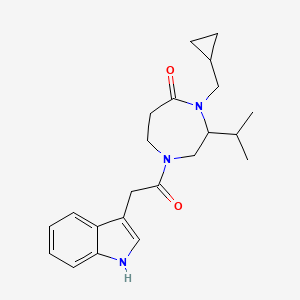
![7-butyryl-6-(2,3-dichlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5400263.png)
![(4Z)-5-(4-methoxyphenyl)-4-[(4-methylphenyl)methylidene]-2-phenylpyrazol-3-one](/img/structure/B5400265.png)
![benzyl [(4,5,6-trimethylisoxazolo[5,4-b]pyridin-3-yl)oxy]acetate](/img/structure/B5400268.png)

